Geranylgeraniol-d5 (major)

LC-MS/MS Method Validation Bioanalysis

Geranylgeraniol-d5 (major) is a deuterated analogue of the natural diterpenoid alcohol geranylgeraniol (GGOH), an intermediate in the mevalonate pathway and a precursor for protein geranylgeranylation. It is classified as a stable isotope-labeled (SIL) compound.

Molecular Formula C20H34O
Molecular Weight 295.5 g/mol
Cat. No. B15292539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranylgeraniol-d5 (major)
Molecular FormulaC20H34O
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
InChIInChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2
InChIKeyOJISWRZIEWCUBN-ATCUSSGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geranylgeraniol-d5 (major): A Stable Isotope-Labeled Internal Standard for Mevalonate Pathway and Lipid Modification Research


Geranylgeraniol-d5 (major) is a deuterated analogue of the natural diterpenoid alcohol geranylgeraniol (GGOH), an intermediate in the mevalonate pathway and a precursor for protein geranylgeranylation. It is classified as a stable isotope-labeled (SIL) compound . The incorporation of five deuterium atoms (d5) creates a quantifiable mass shift from the unlabeled analyte, enabling its primary application as an internal standard (IS) for accurate and precise quantification via mass spectrometry (MS) .

Why Non-Isotopic or Non-Deuterated Internal Standards Cannot Substitute for Geranylgeraniol-d5 in Quantitative LC-MS


In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for overcoming analytical variability. Non-isotopic or structural analogs, such as n-pentadecanol, can exhibit different extraction recovery and ionization efficiency in the complex biological matrix compared to the target analyte geranylgeraniol, leading to significant quantification bias [1]. In contrast, the isotopologue Geranylgeraniol-d5 co-elutes with endogenous geranylgeraniol and experiences near-identical matrix effects and ionization behavior, thereby normalizing for sample preparation and instrumental variability and yielding a more accurate and reproducible measurement [2].

Quantitative Evidence for the Selection of Geranylgeraniol-d5 over Alternative Internal Standards and Tracers


Improved LC-MS/MS Quantification Accuracy Over Non-Isotopic Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like Geranylgeraniol-d5 is expected to significantly improve assay accuracy and precision over a non-isotopic analog internal standard. In a published LC-MS/MS method for geranylgeraniol quantification in rat tissues, the use of the non-isotopic analog n-pentadecanol as the internal standard resulted in an accuracy deviation of up to 10.2% from the nominal concentration and a method precision (RSD) of up to 5.4% [1]. Substituting this analog with the isotopologue Geranylgeraniol-d5 is expected to reduce these deviations by compensating for differential extraction recovery and ionization suppression/enhancement, thereby improving method robustness [2].

LC-MS/MS Method Validation Bioanalysis

Enhanced Assay Precision and Reproducibility Across Complex Biological Matrices

A primary advantage of deuterated internal standards over structural analogs is their ability to correct for variable matrix effects. Geranylgeraniol-d5 co-elutes with the target analyte, thereby experiencing the same degree of ion suppression or enhancement. This results in a more consistent analyte-to-internal-standard response ratio. While not directly measured for Geranylgeraniol-d5, studies across numerous analytes have shown that the use of SIL-IS typically reduces the inter-sample coefficient of variation (%CV) from >15-20% to <10%, providing the reproducibility required for robust pharmacokinetic and biomarker studies [1].

LC-MS/MS Stable Isotope Dilution Matrix Effects

Essential Tracer for Protein Prenylation and Mevalonate Pathway Metabolic Flux Studies

Geranylgeraniol is a key intermediate in the biosynthesis of geranylgeranyl pyrophosphate (GGPP), the isoprenoid donor for protein geranylgeranylation. Unlike its structural isomer farnesol (C15), geranylgeraniol (C20) specifically traces the geranylgeranylation pathway. The deuterated analogue, Geranylgeraniol-d5, can be utilized in metabolic labeling experiments to track the fate of the geranylgeranyl moiety. In a synthesis and application study, the related compound d6-geranylgeraniol was used to generate its corresponding diphosphate and cysteine thioether derivatives, demonstrating its suitability for creating stable-isotope labeled standards for protein prenylation analysis [1]. This establishes the feasibility of using Geranylgeraniol-d5 as a specific probe to distinguish geranylgeranylation from farnesylation events in cellular models [2].

Metabolic Tracing Protein Prenylation Mevalonate Pathway

Primary Scientific and Industrial Applications of Geranylgeraniol-d5


Absolute Quantification of Endogenous Geranylgeraniol in Biological Matrices by LC-MS/MS

Geranylgeraniol-d5 is the definitive internal standard for the accurate and precise measurement of endogenous geranylgeraniol concentrations in complex samples such as plasma, tissue homogenates, and cell lysates using LC-MS/MS [1]. Its co-elution and identical ionization efficiency correct for matrix effects, enabling reliable quantification for pharmacokinetic, biomarker, and nutritional studies [2].

Metabolic Tracing and Flux Analysis of the Mevalonate Pathway

The compound serves as a stable, non-radioactive tracer to investigate the dynamics of the mevalonate pathway and the biosynthesis of downstream products, including sterols and isoprenoids. By introducing Geranylgeraniol-d5 into a cell or animal model, its incorporation into metabolites can be tracked by MS, providing quantitative insights into pathway flux and regulation [3].

Investigating the Specific Role of Protein Geranylgeranylation in Cellular Signaling

In cell culture studies, Geranylgeraniol-d5 can be metabolized to d5-geranylgeranyl pyrophosphate (GGPP) and subsequently incorporated into target proteins like small GTPases (Rho, Rac). This allows researchers to specifically label and track the geranylgeranylated proteome using mass spectrometry, differentiating it from farnesylation events and providing a functional readout of GGTase-I and GGTase-II activity [4].

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